N-Cyclopropyl vs. N-H Substitution: MW and Lipophilicity Shift
The target compound's N-cyclopropyl group increases molecular weight by approximately 40.1 g/mol and shifts calculated lipophilicity (cLogP) compared to its N-H analog, tert-butyl ((6-bromopyridin-3-yl)methyl)carbamate (CAS 864266-29-5). This structural change simultaneously increases steric bulk, impacting target binding and metabolic stability. The N-cyclopropyl variant has 1 rotatable bond donor, indicating significant conformational restriction relative to less substituted analogs . Class-level inference suggests this restriction can improve kinase selectivity profiles, as demonstrated by other cyclopropyl-containing inhibitors .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 327.22 g/mol |
| Comparator Or Baseline | tert-Butyl ((6-bromopyridin-3-yl)methyl)carbamate (CAS 864266-29-5): 287.15 g/mol |
| Quantified Difference | +40.07 g/mol |
| Conditions | Calculated exact mass / vendor analytical data |
Why This Matters
This quantifies a fundamental property difference; a 14% increase in mass and the associated shift in lipophilicity are critical for SAR exploration where molecular size and LogP directly affect permeability, solubility, and target binding.
